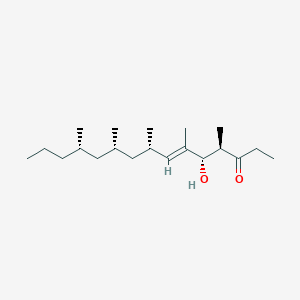
Sipharienolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sipharienolone is a natural product found in Siphonaria pectinata with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Studies
Synthesis Approaches : Research has explored efficient methods for the synthesis of sipharienolone. Magnin-Lachaux et al. (2004) reported a successful synthesis from siphonarienal, highlighting the potential for creating this compound in a laboratory setting (Magnin-Lachaux, Tan, Liang, & Negishi, 2004).
Stereochemical Analysis : Calter and Liao (2002) conducted the first total syntheses of siphonarienolone and siphonarienedione. Their work involved developing a stereoselective synthesis and led to a reassignment of the stereochemistry of the natural products (Calter & Liao, 2002).
Applications in Other Fields
SIP (Stable Isotope Probing) Techniques : Although not directly related to sipharienolone, studies involving SIP techniques provide insights into methodologies that could potentially be applied to research on sipharienolone. For instance, DeRito et al. (2005) and Madsen (2006) discussed the use of SIP in identifying microbial populations and tracking carbon flow in environmental studies (DeRito, Pumphrey, & Madsen, 2005); (Madsen, 2006).
Environmental Biotechnology : Related studies, like those on SIP, provide a framework for exploring the environmental impact and potential applications of various compounds, including sipharienolone.
Eigenschaften
Molekularformel |
C20H38O2 |
|---|---|
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
(E,4R,5S,8S,10S,12S)-5-hydroxy-4,6,8,10,12-pentamethylpentadec-6-en-3-one |
InChI |
InChI=1S/C20H38O2/c1-8-10-14(3)11-15(4)12-16(5)13-17(6)20(22)18(7)19(21)9-2/h13-16,18,20,22H,8-12H2,1-7H3/b17-13+/t14-,15-,16-,18-,20+/m0/s1 |
InChI-Schlüssel |
SRDHWCIRTQIMSS-UVFBNVQVSA-N |
Isomerische SMILES |
CCC[C@H](C)C[C@H](C)C[C@H](C)/C=C(\C)/[C@H]([C@@H](C)C(=O)CC)O |
SMILES |
CCCC(C)CC(C)CC(C)C=C(C)C(C(C)C(=O)CC)O |
Kanonische SMILES |
CCCC(C)CC(C)CC(C)C=C(C)C(C(C)C(=O)CC)O |
Synonyme |
siphonarienolone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



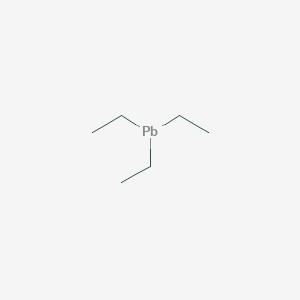
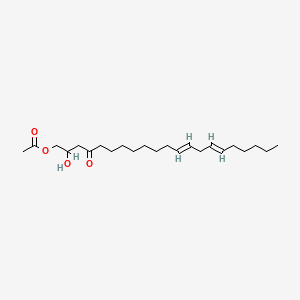
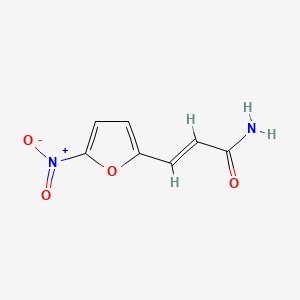

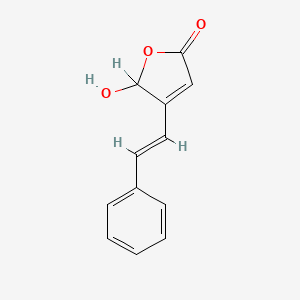

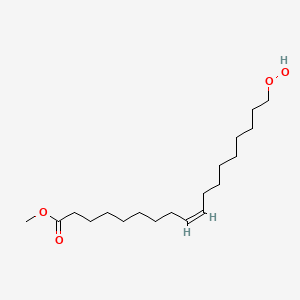

![(4Z,6Z,13E,21Z,23Z)-11-ethyl-25-methoxy-4,6,8,12,16,18,21-heptamethyl-10,26-dioxa-2-azatricyclo[15.8.1.09,19]hexacosa-4,6,13,21,23-pentaene-3,15-dione](/img/structure/B1240144.png)


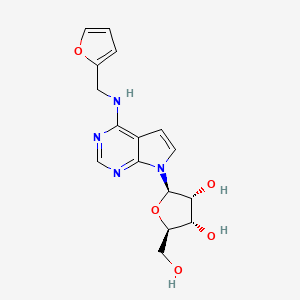

![2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B1240151.png)